Solamargina

Descripción general

Descripción

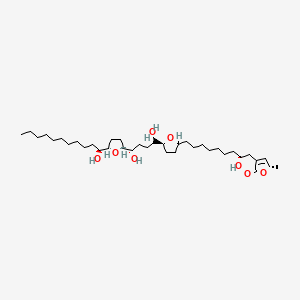

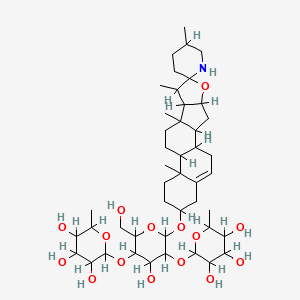

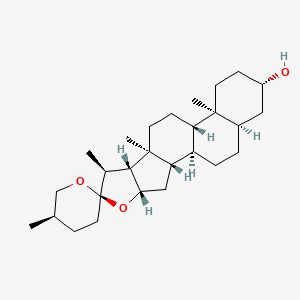

La solamargina es un glicoalcaloide citotóxico derivado del alcaloide esteroideo solasodina. Se encuentra en plantas de la familia Solanaceae, como las patatas, los tomates y las berenjenas. La this compound se ha aislado de Solanum nigrum y es conocida por sus potentes propiedades anticancerígenas .

Aplicaciones Científicas De Investigación

La solamargina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se ha estudiado ampliamente por sus propiedades anticancerígenas, mostrando eficacia contra diversas líneas celulares cancerosas, incluyendo cáncer de colon, próstata, mama, hígado y pulmón . La this compound también exhibe actividades antimicrobianas, antiinflamatorias y antioxidantes .

Mecanismo De Acción

La solamargina ejerce sus efectos a través de múltiples mecanismos. Induce necrosis celular en las células cancerosas de melanoma al desencadenar la permeabilización de la membrana lisosómica, lo que lleva a la liberación de citocromo c y la regulación al alza de TNFR1. Esto activa la vía de muerte mitocondrial extrínseca . Además, la this compound inhibe la migración e invasión de las células HepG2 mediante la regulación a la baja de la expresión y la actividad de MMP-2 y MMP-9 .

Análisis Bioquímico

Biochemical Properties

Solamargine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of non-melanoma skin cancer cells . It also plays a role in the regulation of the LIF/miR-192-5p/CYR61/Akt signaling pathways .

Cellular Effects

Solamargine has been shown to have significant effects on various types of cells and cellular processes. It inhibits the growth of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . It also triggers cellular necrosis selectively in different types of human melanoma cancer cells .

Molecular Mechanism

Solamargine exerts its effects at the molecular level through various mechanisms. It induces G0/G1-phase arrest and apoptosis in DDP-resistant lung cancer cell lines . It also inhibits the hedgehog pathway via direct binding to SMO protein . In hepatocellular carcinoma, it inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Solamargine has been shown to significantly decrease the viability and proliferation of HCC cells over time . It also promotes apoptosis and autophagy in vivo .

Dosage Effects in Animal Models

The effects of Solamargine vary with different dosages in animal models. For instance, it has been shown to significantly slow tumor growth in a patient-derived tumor xenograft (PDX) mouse model and an orthotopic HCC mouse model .

Metabolic Pathways

Solamargine is involved in various metabolic pathways. It has been shown to regulate the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma .

Transport and Distribution

It has been shown to inhibit the hedgehog pathway via direct binding to SMO protein, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

It has been shown to induce lysosomal membrane permeabilization in melanoma cells, suggesting that it may localize to the lysosome .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La solamargina se puede sintetizar mediante diversos métodos, incluyendo maceración ultrasónica y extracción líquido-líquido. Los componentes bioactivos se aíslan de la fracción acuosa utilizando cromatografía en columna, extracción en fase sólida y cromatografía en capa fina preparativa .

Métodos de producción industrial: La producción industrial de this compound implica el cultivo de hongos endófitos de Solanum nigrum. Estos hongos producen this compound en cantidades significativas, que se pueden optimizar mediante optimización de los medios de cultivo, OSMAC (One Strain Many Compounds) o modificadores epigenéticos .

Análisis De Reacciones Químicas

Tipos de reacciones: La solamargina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que induce citotoxicidad no selectiva e inhibición de la P-glicoproteína .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran a la this compound incluyen disolventes para la extracción líquido-líquido y técnicas cromatográficas para la aislamiento y purificación .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran a la this compound incluyen fracciones bioactivas que exhiben una potente citotoxicidad e inhibición de la P-glicoproteína .

Comparación Con Compuestos Similares

La solamargina se compara a menudo con otros glicoalcaloides esteroideos como la solanina y la solasonina. Mientras que la solanina no es bioactiva, la this compound muestra una potente citotoxicidad e inhibición de la P-glicoproteína . La this compound y la solasonina muestran una eficacia similar contra ciertos objetivos biológicos, pero la this compound es única en su capacidad para inducir necrosis celular a través de la vía de muerte mitocondrial extrínseca .

Lista de compuestos similares:- Solanina

- Solasonina

- Solasodina

La this compound destaca por sus potentes propiedades anticancerígenas y su mecanismo de acción único, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWUSSKCCUMJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20311-51-7 | |

| Record name | Solamargine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

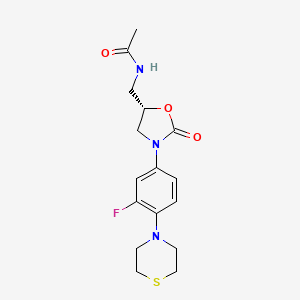

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)